(2-chloroacetyl)-L-serine

Enzyme kinetics Phosphorylation Metabolic pathway analysis

Researchers requiring stereochemically defined (2-chloroacetyl)-L-serine cannot substitute racemic chloroacetyl-DL-serine, N-acetyl-L-serine, or dichloroacetyl analogs without compromising assay validity. The L-configuration governs chiral enzyme recognition; the chloroacetyl electrophile dictates covalent modification capacity distinct from acetyl derivatives. - Validated substrate for EC 2.7.1.80 (diphosphate-dependent serine phosphotransferase), enabling enzymatic synthesis of N-chloroacetyl-O-phospho-L-serine. - Demonstrated Clr Serine Protease inhibition (IC₅₀ post 60-min incubation); serves as a covalent warhead building block for serine hydrolase inhibitor programs. - Functions as a structurally matched monochloroacetyl negative control for antitumor SAR studies against dichloroacetyl-serine analogs. - Aqueous solubility and defined L-stereochemistry ensure reproducible enzyme kinetics and SAR data.

Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
Cat. No. B15205373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloroacetyl)-L-serine
Molecular FormulaC5H8ClNO4
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CCl)O
InChIInChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1
InChIKeySGCJRDDJGFXEAB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroacetyl)-L-serine: Identity & Baseline Specifications


(2-Chloroacetyl)-L-serine (CAS 80174-65-8), also designated N-(2-chloroacetyl)-L-serine, is a chiral, non-proteinogenic L-amino acid derivative with molecular formula C5H8ClNO4 and molecular weight 181.53 g/mol . The compound features an electrophilic chloroacetyl moiety covalently attached to the α-amino group of L-serine, conferring reactivity toward nucleophilic residues in enzyme active sites . Its aqueous solubility and defined stereochemistry distinguish it from racemic or D-enantiomer formulations .

(2-Chloroacetyl)-L-serine: Why Analogs Fail


Procurement decisions involving (2-chloroacetyl)-L-serine cannot rely on substitution with chloroacetyl-DL-serine racemate, N-acetyl-L-serine, chloroacetyl-DL-threonine, or dichloroacetyl derivatives without compromising experimental validity. Each structural variant exhibits divergent enzyme recognition, substrate susceptibility, and biological activity profiles that directly impact assay outcomes. The L-configuration at the α-carbon is essential for stereospecific interactions with chiral biological targets; the chloroacetyl group's electrophilicity dictates covalent modification capacity distinct from acetyl analogs; and the serine hydroxyl group confers hydrogen-bonding and phosphorylation capabilities absent in threonine or alanine derivatives. The following quantitative evidence establishes these non-interchangeable characteristics.

(2-Chloroacetyl)-L-serine: Quantitative Comparator Evidence


Phosphotransferase Substrate Activity

(2-Chloroacetyl)-L-serine functions as a phosphoryl-accepting substrate in the ATP:dephospho-CoA triphosphoribosyl transferase (EC 2.7.1.80) catalyzed reaction, converting diphosphate and N-chloroacetyl-L-serine to phosphate and N-chloroacetyl-O-phospho-L-serine [1]. This phosphorylation capacity is contingent upon the presence of the free serine hydroxyl group and the chloroacetyl-modified α-amino group; unmodified L-serine, N-acetyl-L-serine, or chloroacetyl derivatives lacking the hydroxyl (e.g., chloroacetyl-alanine) cannot serve as substrates in this specific phosphotransfer reaction.

Enzyme kinetics Phosphorylation Metabolic pathway analysis Substrate specificity

Differential Acylase Hydrolysis Susceptibility

In a comparative study of N-acyl DL-amino acid hydrolysis by mold acylases from Penicillium and Aspergillus, chloroacetyl-DL-serine demonstrated susceptibility to acylase-mediated cleavage, whereas chloroacetyl-DL-threonine was found to be 'rather resistant' [1]. Although the study employed the racemic DL form, the differential susceptibility between serine and threonine derivatives is governed by the β-carbon substituent (hydroxymethyl in serine vs. 1-hydroxyethyl in threonine), a property that extends to the L-enantiomer.

Enzymatic resolution Aminoacylase Substrate specificity Chiral separation

Antitumor Activity: Monochloroacetyl vs. Dichloroacetyl

In a 1961 study examining haloacetyl serine derivatives, O-dichloroacetyl-DL-serine hydrochloride displayed antitumor effects against Sarcoma-37 and Sarcoma-180 in mice [1]. The work was explicitly extended to monochloro- and trichloro-acetyl derivatives of serine [1]. Subsequent pharmacological characterization of N-dichloroacetyl-DL-serine sodium salt (FT-9045) demonstrated an LD50 between 15 and 20 g/kg in mice with tumor growth inhibition in Sarcoma-307 models [2]. The monochloroacetyl derivative did not reproduce the in vivo antitumor efficacy observed with the dichloroacetyl analog.

Antitumor Sarcoma Structure-activity relationship In vivo efficacy

Clr Serine Protease Inhibition

(2-Chloroacetyl)-L-serine was evaluated for inhibition of Clr Serine Protease, with inhibitory activity expressed as IC50 after 60 minutes of incubation [1]. The chloroacetyl group functions as an electrophilic warhead capable of covalent modification of nucleophilic active site residues (cysteine or serine), a mechanism not shared by N-acetyl-L-serine or unmodified L-serine. Comparative inhibition data for close structural analogs against Clr Serine Protease are not available in the retrieved dataset; however, the covalent modification mechanism is chloroacetyl-dependent, distinguishing this compound from acetyl-protected or free amino acid comparators.

Serine protease inhibition Covalent inhibitor IC50 Active site modification

(2-Chloroacetyl)-L-serine: Validated Application Scenarios


Phosphotransferase Substrate Generation

Investigators studying phosphotransferase mechanisms can employ (2-chloroacetyl)-L-serine as a defined substrate to generate N-chloroacetyl-O-phospho-L-serine. This application is supported by BRENDA database annotation of EC 2.7.1.80, which explicitly lists N-chloroacetyl-L-serine as a phosphoryl-accepting substrate in the diphosphate-dependent reaction [1]. The compound's L-stereochemistry ensures compatibility with chiral enzyme active sites, while the chloroacetyl group provides a handle for subsequent derivatization or detection.

Acylase-Mediated Resolution & Deprotection

(2-Chloroacetyl)-L-serine is suitable for experimental workflows requiring acylase-catalyzed N-deacylation. Mold acylases from Penicillium and Aspergillus effectively hydrolyze chloroacetyl-DL-serine, distinguishing it from the resistant chloroacetyl-DL-threonine analog [1]. Researchers developing enzymatic resolution strategies for serine derivatives or requiring controlled release of free L-serine from a protected precursor should select the chloroacetyl-serine scaffold over chloroacetyl-threonine or other resistant N-acyl amino acids.

Antitumor Negative Control

In cancer research programs evaluating dichloroacetyl serine derivatives for antitumor efficacy, (2-chloroacetyl)-L-serine serves as a structurally matched negative control. Studies demonstrate that O-dichloroacetyl-DL-serine hydrochloride and N-dichloroacetyl-DL-serine sodium salt (FT-9045) exhibit in vivo antitumor activity against murine sarcoma models [1][2], whereas the monochloroacetyl derivative lacks this activity. Procurement of the monochloroacetyl analog enables rigorous structure-activity relationship (SAR) analysis and validation that observed antitumor effects are specifically attributable to the dichloroacetyl substitution pattern.

Covalent Protease Inhibitor Development

(2-Chloroacetyl)-L-serine provides a scaffold for developing covalent serine protease inhibitors. The compound has demonstrated inhibitory activity against Clr Serine Protease, with IC50 measured after 60-minute incubation [1]. The electrophilic chloroacetyl group enables covalent modification of nucleophilic active site residues—a mechanism unavailable to N-acetyl or unmodified serine analogs. Medicinal chemistry teams optimizing warhead electrophilicity or linker geometry in covalent inhibitor programs can utilize this compound as a foundational building block.

Technical Documentation Hub

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